4-(2-Aminoethyl)-6-methylpyridin-2-amine
Description
4-(2-Aminoethyl)-6-methylpyridin-2-amine is a pyridine derivative characterized by a 2-amine group, a methyl substituent at the 6-position, and a 2-aminoethyl side chain at the 4-position. This structure confers unique physicochemical properties, such as enhanced solubility and hydrogen-bonding capacity, making it relevant in medicinal chemistry and supramolecular applications .
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
4-(2-aminoethyl)-6-methylpyridin-2-amine |
InChI |
InChI=1S/C8H13N3/c1-6-4-7(2-3-9)5-8(10)11-6/h4-5H,2-3,9H2,1H3,(H2,10,11) |
InChI Key |
RMWKYFWBKUZIIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)N)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-6-methylpyridin-2-amine typically involves the reaction of 2-chloro-6-methylpyridine with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-(2-Aminoethyl)-6-methylpyridin-2-amine can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)-6-methylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-(2-Aminoethyl)-6-methylpyridin-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a ligand for metal complexes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)-6-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with various biological molecules, potentially influencing their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional distinctions between 4-(2-Aminoethyl)-6-methylpyridin-2-amine and related compounds:
Table 1: Structural and Functional Comparison
Key Comparisons:
Core Structure :
- The target compound features a pyridine ring, whereas analogs like 4-methyl-6-phenylpyrimidin-2-amine and 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine are pyrimidine derivatives. Pyrimidines generally exhibit higher rigidity and distinct hydrogen-bonding patterns compared to pyridines .
In contrast, phenyl or piperidinyl substituents in pyrimidines contribute to steric bulk and hydrophobic interactions .
Synthetic Routes :
- Similar compounds, such as 4-methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine, are synthesized via Grignard reactions followed by deprotection steps . Pyrimidine derivatives often employ condensation reactions with guanidine or thiourea .
Biological Activity: Pyrimidine analogs like 4-methyl-6-phenylpyrimidin-2-amine are documented in pesticide development, while pyridine derivatives such as 2-amino-4-methylpyridine show antimalarial and antihistaminic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
